Dopamine Transporter (DAT) Inhibition: Potency Comparison with Analogous Acridones
3-Chloro-10-methylacridin-9(10H)-one exhibits moderate inhibitory activity against the human dopamine transporter (DAT), with an IC50 of 658 nM for [3H]dopamine uptake inhibition in HEK293 cells expressing human DAT [1]. In comparison, the unsubstituted parent compound, 10-methylacridin-9(10H)-one, shows significantly weaker or no DAT inhibition at similar concentrations, highlighting the critical role of the 3-chloro substituent in enhancing target engagement [2]. This represents a quantified increase in potency of at least several-fold over the non-chlorinated analog.
| Evidence Dimension | Inhibition of [3H]dopamine uptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 10-methylacridin-9(10H)-one (parent compound, no 3-Cl substituent) exhibits >10,000 nM activity or is inactive at relevant concentrations. |
| Quantified Difference | >15-fold increase in potency |
| Conditions | HEK293 cells expressing human DAT |
Why This Matters
This data confirms the essential role of the 3-chloro substituent for DAT activity, making 3-Chloro-10-methylacridin-9(10H)-one a non-negotiable selection for studies focused on dopaminergic modulation.
- [1] EcoDrugPlus. (n.d.). Compound Report: 3-Chloro-10-methylacridin-9(10H)-one (ID: 2126094). University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] BindingDB. (n.d.). Assay Summary: ChEMBL_62008 (CHEMBL671630). Retrieved from https://www.bindingdb.org View Source
